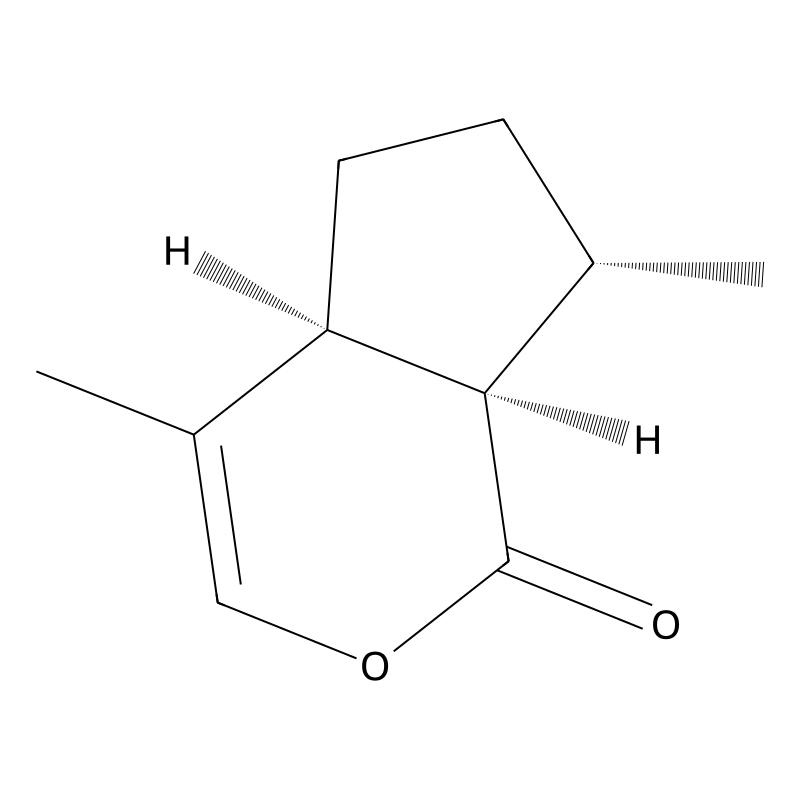

Nepetalactone cis-trans-form

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Nepetalactone is a bicyclic monoterpene predominantly found in plants of the Nepeta genus, particularly in catnip (Nepeta cataria). This compound exists in various stereoisomeric forms, with the cis-trans and trans-cis isomers being the most notable. The cis-trans form is typically the most abundant, comprising 70-99% of the essential oil extracted from catnip . Nepetalactone has a molecular formula of C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol. It appears as a colorless oil with a boiling point of approximately 71 °C at low pressure and a density of 1.0663 g/mL .

Nepetalactone can undergo various chemical transformations. Notably, it can react with sodium hydroxide to yield nepetalic acid, which crystallizes at 74 °C . Additionally, it can participate in Diels-Alder reactions due to its cyclic structure, leading to the formation of other cyclic compounds. The biosynthesis of nepetalactone involves several enzymatic steps starting from geranyl pyrophosphate, which undergoes hydrolysis and oxidation to produce intermediates that eventually cyclize into nepetalactone .

Nepetalactone exhibits significant biological activities. It is known for its role as an insect repellent and has been identified as an antibacterial and antifungal agent . Furthermore, it acts as an aphid sex pheromone and is particularly famous for attracting cats, eliciting behaviors such as rolling and rubbing among felines exposed to it . Its unique olfactory properties are attributed to its interaction with specific receptors in cats, making it a subject of interest in behavioral studies.

The synthesis of nepetalactone can be achieved through both natural biosynthetic pathways and synthetic organic chemistry methods. In plants, it is synthesized from geranyl pyrophosphate via a series of enzymatic reactions involving hydroxylation, oxidation, and cyclization steps facilitated by specific enzymes such as geraniol synthase and iridoid synthase . Synthetic methods may involve starting from simpler terpenoid precursors or employing Diels-Alder reactions with appropriate diene and dienophile partners.

Nepetalactone has diverse applications across various fields:

- Agriculture: Used as a natural insect repellent.

- Pet Products: Incorporated into cat toys and sprays to stimulate feline play behavior.

- Pharmaceuticals: Explored for its antibacterial and antifungal properties.

- Fragrance Industry: Utilized for its pleasant aroma in perfumes and scented products .

Studies have shown that nepetalactone interacts specifically with olfactory receptors in cats, triggering a euphoric response. This interaction has been linked to the compound's structural features, particularly its stereochemistry. Additionally, research indicates that nepetalactone may influence the behavior of other animals, including rodents and insects, although the mechanisms are less understood compared to its effects on felines .

Several compounds share structural similarities with nepetalactone. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Nepetalactol | Iridoid Monoterpene | Precursor to nepetalactone; less potent in attracting cats. |

| Catnip Oil | Essential Oil | Contains multiple volatile compounds including nepetalactone. |

| Valerian Root Extract | Terpenoid | Known for calming effects; different biological activity profile. |

| Linalool | Monoterpenoid | Floral scent; used in aromatherapy but lacks cat-attracting properties. |

Nepetalactone's unique ability to attract cats distinguishes it from these similar compounds, highlighting its specific ecological role within the Nepeta genus.